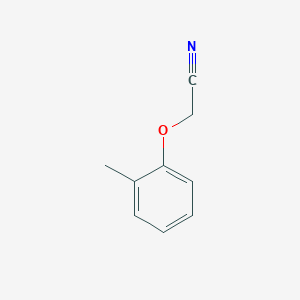

Methyl 2-(2-furyl)benzoate

Übersicht

Beschreibung

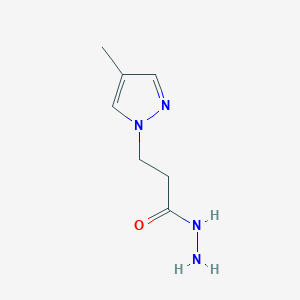

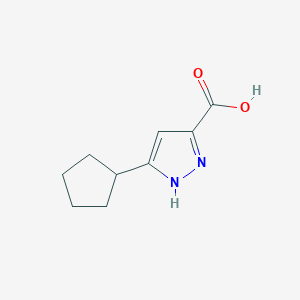

Methyl 2-(2-furyl)benzoate is a compound that is part of a broader class of furan derivatives, which are known for their potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of methyl 2-(2-furyl)benzoate includes a benzoate group attached to the furan ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 leads to the formation of products such as 1,1′-bis(5-methyl-2-furyl)ethane and methyl 3,3′-bis(5-methyl-2-furyl)propionate, which are related to the target compound . Additionally, vapor phase pyrolysis of (5-methyl-2-furyl)methyl benzoate at temperatures above 650 °C can result in the formation of 2,5-dimethylene-2,5-dihydrofuran, which upon condensation, can polymerize to form related polymeric structures . These methods highlight the versatility of furan derivatives in synthesis and their potential for creating a wide range of compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized using IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic structure, and chemical environment of the atoms within the molecule, which are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions due to the reactivity of the furan ring and the functional groups attached to it. The synthesis of 2-(2-furyl) 1,3-dicarbonyl compounds through intermolecular condensation of 2,5-dihydro-2,5-dimethoxy furan with active methylene compounds is an example of the chemical versatility of these compounds . Furthermore, the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs demonstrate the potential of furan derivatives to serve as precursors for the preparation of polyfunctional heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like methyl 2-(2-furyl)benzoate are influenced by their molecular structure. For instance, the solubility, melting point, and glass transition temperature of poly(2,5-furyleneethylene), a related polymer, provide insights into its material properties . The study of these properties is essential for the application of these compounds in various industries, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

1. Pyrolysis and Polymerization Studies

Trahanovsky et al. (1994) and Lu et al. (1996) examined the pyrolysis of furan-based compounds, including methyl 2-(2-furyl)benzoate derivatives. They discovered that these compounds undergo transformation at high temperatures, resulting in various dimerized products. This finding is important for understanding the thermal behavior of these compounds, which can be relevant in materials science, especially in the formation of polymers and other macromolecules (Trahanovsky, Huang, & Leung, 1994); (Lu, Hsu, Chou, & Chou, 1996).

2. Synthesis of Bioactive Compounds

湯先佑 (2006) and Eshmemet’eva et al. (2022) explored the synthesis of bioactive compounds using methyl 2-(2-furyl)benzoate as a starting material. These studies highlight the compound's role in the synthesis of molecules with potential pharmacological activities, indicating its significance in medicinal chemistry and drug development (湯先佑, 2006); (Eshmemet’eva, Vshivkov, Vasev, & Myasnikov, 2022).

3. Chemical Kinetics and Thermodynamics

Simmie and Curran (2009) conducted research on the bond dissociation energies and formation enthalpies of alkylfurans, including derivatives of methyl 2-(2-furyl)benzoate. Their work provides critical insights into the chemical stability and reactivity of these compounds, which is crucial in understanding their behavior in various chemical processes (Simmie & Curran, 2009).

Safety and Hazards

“Methyl 2-(2-furyl)benzoate” is a combustible liquid . It is harmful if swallowed . When handling this compound, it is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition . It is also recommended to take measures to prevent the build-up of electrostatic charge .

Wirkmechanismus

Target of Action

Methyl 2-(2-furyl)benzoate is a complex organic compound

Mode of Action

The mode of action of Methyl 2-(2-furyl)benzoate is currently unknown due to the lack of scientific studies on this specific compound . More research is needed to understand how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that related compounds, such as methyl benzoate, have been studied for their role in the biosynthesis of floral scent compounds .

Eigenschaften

IUPAC Name |

methyl 2-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAMGCYGCDNQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)

![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)